molecular formula C10H8N4O2 B14006426 4-Hydroxy-3-imino-6-methyl-1-oxido-quinoxaline-2-carbonitrile CAS No. 51420-57-6

4-Hydroxy-3-imino-6-methyl-1-oxido-quinoxaline-2-carbonitrile

Cat. No.: B14006426
CAS No.: 51420-57-6
M. Wt: 216.20 g/mol
InChI Key: SWMWPNNMMSNYNP-UHFFFAOYSA-N
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Description

4-Hydroxy-3-imino-6-methyl-1-oxido-quinoxaline-2-carbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-imino-6-methyl-1-oxido-quinoxaline-2-carbonitrile typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the quinoxaline ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as recrystallization and chromatography are commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-imino-6-methyl-1-oxido-quinoxaline-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions are typically quinoxaline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-imino-6-methyl-1-oxido-quinoxaline-2-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hydroxy-3-imino-6-methyl-1-oxido-quinoxaline-2-carbonitrile include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

51420-57-6

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

3-amino-6-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-carbonitrile

InChI

InChI=1S/C10H8N4O2/c1-6-2-3-7-8(4-6)14(16)10(12)9(5-11)13(7)15/h2-4H,12H2,1H3

InChI Key

SWMWPNNMMSNYNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)[N+](=C(C(=[N+]2[O-])N)C#N)[O-]

Origin of Product

United States

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